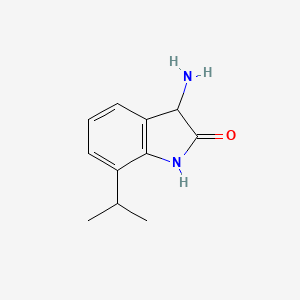
3-Amino-7-isopropylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-isopropylindolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Amino-7-isopropylindolin-2-one involves a two-step process. The first step is the reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. These intermediates can then be transformed into the corresponding aminated indoles by reacting with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and cost-effective processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-isopropylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper, leading to the formation of 2,2-disubstituted indolin-3-ones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and aerobic conditions are commonly used.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-isopropylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-7-isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of proteins involved in inflammatory signaling pathways, such as Akt, JNK, ERK, p38, p65, and IκB . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyphenyl-indolin-2-one: This compound has shown strong anti-inflammatory activity, similar to 3-Amino-7-isopropylindolin-2-one.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have demonstrated antiviral activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple signaling pathways involved in inflammation makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-amino-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-6(2)7-4-3-5-8-9(12)11(14)13-10(7)8/h3-6,9H,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
SQHFICSQGIEVSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


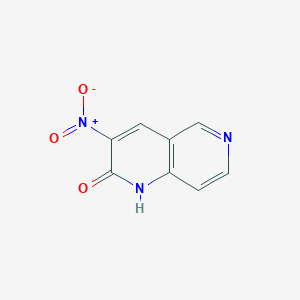



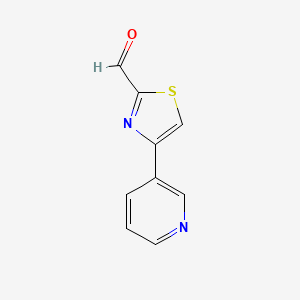

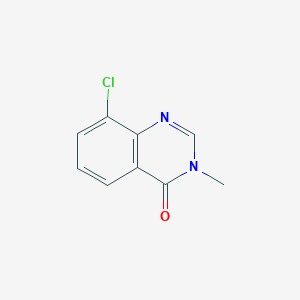
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)

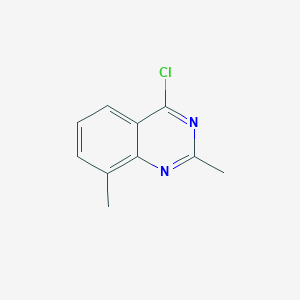
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)

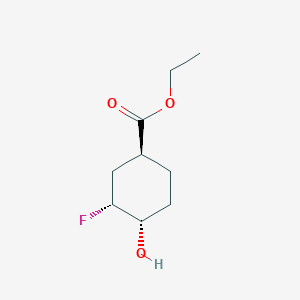
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
